molecular formula C16H21N3O3S B2976552 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide CAS No. 1234842-03-5

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide

Cat. No.: B2976552
CAS No.: 1234842-03-5
M. Wt: 335.42
InChI Key: PIALIBJYWPBSNN-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide is a chemical research compound designed for use in laboratory investigations. This molecule features a 1,3-dimethyl-1H-pyrazole core linked to a toluenesulfonamide (tosyl) group via a butanamide chain. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of biological activities and presence in several FDA-approved drugs . The incorporation of a sulfonamide group is a common strategy in drug design, as this functional group is found in clinically used agents such as the anti-inflammatory drug Celecoxib and the anticancer therapy Encorafenib . Researchers may explore this compound as a potential inhibitor of various enzymes. Pyrazole-sulfonamide hybrids have been investigated for their affinity towards biological targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in regulating inflammatory processes . Other potential research applications include screening for antifungal properties, as N-(1H-pyrazol-5-yl)nicotinamide derivatives have shown promising activity against fungal pathogens , or for antimicrobial activity against resistant strains such as MRSA . The structural features of this compound make it a valuable intermediate for synthesizing more complex molecules or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-6-8-14(9-7-12)23(21,22)10-4-5-16(20)17-15-11-13(2)18-19(15)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALIBJYWPBSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of the pyrazole core.

    Introduction of the tosyl group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the butanamide moiety: This step involves the reaction of the tosylated pyrazole with a suitable butanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Application Key Reference
This compound C₁₆H₂₁N₃O₃S Not specified
Elexacaftor (VX-445) C₂₆H₂₄F₃N₅O₄S Cystic fibrosis
Pyrazoxyfen C₂₀H₁₆Cl₂N₂O₃ Herbicide

Research Findings

  • Elexacaftor : Clinical trials demonstrate its efficacy in restoring CFTR function by ~50% in patients with the F508del mutation. The sulfonamide linker and pyrazole heterocycle are critical for binding affinity .
  • Pyrazoxyfen : Field studies show selective herbicidal activity at concentrations as low as 100 g/ha. The dichlorobenzoyl group’s hydrophobicity enhances membrane penetration in plants .
  • Target Compound: No direct pharmacological data are available.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tosyl group and a butanamide moiety. This unique structure may contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds with pyrazole moieties often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Preliminary evaluations of pyrazole derivatives have shown promising results against Mycobacterium tuberculosis. A related compound exhibited significant inhibitory effects in in vitro assays . This suggests that this compound may also possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity towards target enzymes or receptors.

CompoundModificationActivityReference
1N(1)CH3Antitubercular
2Tosyl groupAnticancer (mTOR inhibition)
3Benzyl substitutionAutophagy modulation

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Effects : A derivative showed significant cytotoxicity against various cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : Research indicated that certain pyrazole compounds disrupt autophagic flux by interfering with mTORC1 reactivation, leading to apoptosis in cancer cells .
  • Inhibition Studies : A series of pyrazole-based compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, showing selective inhibition patterns that could be beneficial in inflammatory conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the acylation step in synthesizing N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-tosylbutanamide to improve yield?

  • Methodological Answer : The acylation of pyrazole derivatives often requires precise stoichiometric control. For example, in analogous syntheses (e.g., N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide), acetic anhydride was used in excess (45 mL for 0.102 mol substrate) under ambient stirring for 24 hours, followed by crystallization from ethyl acetate/petroleum ether to achieve 70% yield . For tosylbutanamide derivatives, adjusting reaction time, solvent polarity (e.g., DMF or acetone), and base selection (e.g., K₂CO₃) can enhance efficiency. Monitor reaction progress via TLC and optimize purification using gradient column chromatography.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1,667 cm⁻¹, sulfonyl S=O at ~1,350–1,150 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole H-4 proton at δ ~5.95 ppm, methyl groups at δ ~2.04–3.57 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass).

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodological Answer : Use mixed-solvent systems (e.g., ethyl acetate/petroleum ether or acetone/water) for recrystallization. For polar byproducts, employ silica gel chromatography with eluents like hexane:ethyl acetate (gradient 70:30 to 50:50). Pre-purify crude products via trituration with ice-water to remove unreacted reagents .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in modifying the pyrazole-tosylbutanamide scaffold?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states for acylation or sulfonylation reactions. Tools like Gaussian or ORCA enable reaction path searches to identify low-energy intermediates. For example, ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles by 40–60% . Pair this with cheminformatics libraries (e.g., RDKit) to screen substituent effects on electronic or steric properties.

Q. How can researchers resolve contradictions in reaction pathway data (e.g., unexpected byproducts in tosylation)?

  • Methodological Answer :

  • Mechanistic Probing : Use isotopic labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates.
  • Cross-Validation : Compare HPLC, GC-MS, and NMR datasets to distinguish between stereoisomers or degradation products.
  • In Silico Modeling : Apply kinetic Monte Carlo simulations to map competing pathways under varying conditions (e.g., temperature, solvent) .

Q. What strategies enable scalable synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors minimize side reactions by precise control of residence time and temperature.
  • Catalytic Optimization : Screen Pd or Cu catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman monitoring to detect impurities early .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the biological or catalytic relevance of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., tosyl group replaced with mesyl or acetyl) and test in bioassays .
  • Kinetic Studies : Use stopped-flow spectroscopy or microcalorimetry to measure binding/activation kinetics.
  • Control Experiments : Include negative controls (e.g., unsubstituted pyrazole) and reference standards (e.g., known inhibitors) .

Q. What statistical methods are suitable for analyzing contradictory results in stability studies?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS regression to correlate degradation rates with environmental factors (pH, humidity).
  • Robustness Testing : Use Taguchi methods to assess parameter interactions (e.g., temperature vs. solvent polarity) .
  • Error Propagation Models : Quantify uncertainty in kinetic data using Bayesian inference .

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